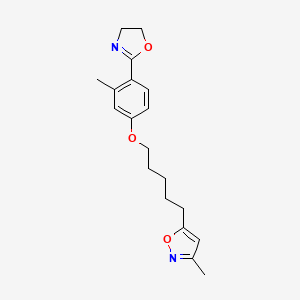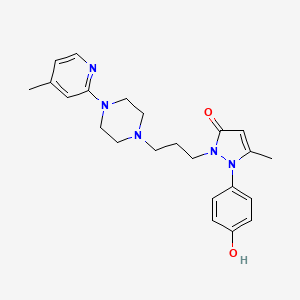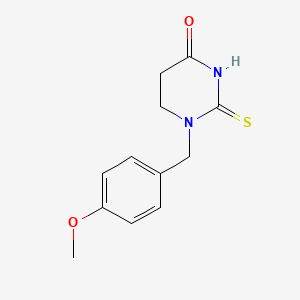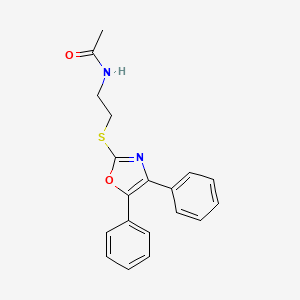
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- is a synthetic organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its complex structure, which includes a dihydro-2-oxazolyl group and a methylphenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Dihydro-2-oxazolyl Group: This step involves the reaction of the isoxazole intermediate with a suitable dihydro-2-oxazolyl precursor under controlled conditions.
Introduction of the Methylphenoxy Group: The final step includes the etherification of the intermediate with 3-methylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for large-scale etherification processes.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogens or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The dihydro-2-oxazolyl group may interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole, 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl): This compound has a similar isoxazole core but differs in the substituents attached to the phenoxy group.
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-: Another similar compound with variations in the substituents on the phenoxy group.
Uniqueness
Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dihydro-2-oxazolyl and methylphenoxy groups allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105639-03-0 |
|---|---|
Fórmula molecular |
C19H24N2O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-16(7-8-18(14)19-20-9-11-23-19)22-10-5-3-4-6-17-13-15(2)21-24-17/h7-8,12-13H,3-6,9-11H2,1-2H3 |
Clave InChI |
FGPKIAZDSBSXGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCCCCC2=CC(=NO2)C)C3=NCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)






